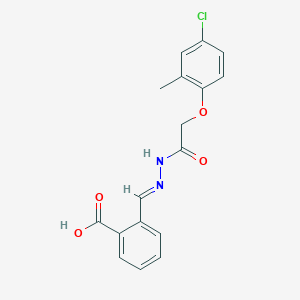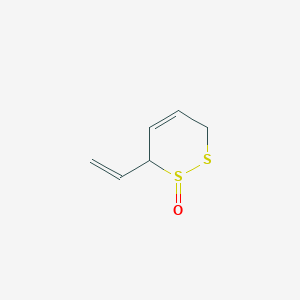![molecular formula C18H17N3O3 B229636 N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide, commonly known as MOIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOIA is a synthetic small molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MOIA is not fully understood. However, it has been proposed that MOIA exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MOIA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MOIA has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MOIA has also been found to have antifungal and antibacterial activities. Additionally, MOIA has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
MOIA has several advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. MOIA has also been found to have low toxicity, which makes it a safe compound for use in lab experiments. However, MOIA has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, MOIA has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on MOIA. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of MOIA and its potential applications in various fields of scientific research. Finally, future studies should focus on improving the solubility of MOIA in water to make it more useful in lab experiments.
Synthesemethoden
The synthesis of MOIA involves the condensation of 1-methyl-2-oxoindoline-3-carboxylic acid and 3-methylphenol in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization in a mixture of ethanol and water to obtain pure MOIA.
Wissenschaftliche Forschungsanwendungen
MOIA has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antibacterial activities. MOIA has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, MOIA has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-5-7-13(10-12)24-11-16(22)19-20-17-14-8-3-4-9-15(14)21(2)18(17)23/h3-10H,11H2,1-2H3,(H,19,22)/b20-17- |
InChI-Schlüssel |
KJBUGFSVVHAORQ-JZJYNLBNSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)C |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C2C3=CC=CC=C3N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

